

CHAPS Hydrate: A Technical Guide to Critical Micelle Concentration in Aqueous Solutions

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Compound of Interest

Compound Name: CHAPS hydrate

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Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent widely employed in biochemical and pharmaceutical research. Its non-denaturing properties make it an invaluable tool for solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the molecules of interest. A key parameter governing the behavior of CHAPS in aqueous solutions is its critical micelle concentration (CMC). This technical guide provides an in-depth overview of the CMC of CHAPS, including quantitative data under various experimental conditions, detailed experimental protocols for its determination, and a visualization of a common workflow utilizing this versatile detergent.

Core Properties of CHAPS

CHAPS is a sulfobetaine derivative of cholic acid, which gives it a unique structure with a rigid steroidal hydrophobic group and a polar, zwitterionic head group. This amphipathic nature allows it to effectively shield the hydrophobic regions of membrane proteins from the aqueous environment, thereby preventing aggregation and maintaining their solubility. A defining characteristic of CHAPS is its relatively high CMC, which facilitates its removal from protein solutions by methods such as dialysis.^{[1][2]}

Quantitative Data: Critical Micelle Concentration of CHAPS

The CMC of CHAPS is influenced by several factors, including temperature and the ionic strength of the solution. The following tables summarize the quantitative data on the CMC of CHAPS under different conditions.

Parameter	Value	Experimental Conditions	Technique(s)	Reference(s)
Critical Micelle Concentration (CMC)	6 - 10 mM	Not specified	Not specified	[1] [2] [3] [4]
8 mM	Not specified	Not specified	[5]	
6.41 mM	No salt	Not specified	[6] [7]	
4.10 mM	1.5 M NaCl	Not specified	[6] [7]	
Decreases with increasing NaCl concentration	Varying NaCl concentrations	Not specified	[6]	
Decreases with increasing temperature	278.15 K - 328.15 K	Isothermal Titration Calorimetry (ITC)	[8] [9]	
Aggregation Number (N _{agg})	4 - 14	0 - 0.1 M Na ⁺	Not specified	[2] [7]
~10	Not specified	Not specified	[7]	
5 ± 1	278.15 K - 328.15 K, Water, NaCl solutions (0.1, 0.5, 1 M), Buffer solutions (pH 3.0, 6.8, 7.8)	Isothermal Titration Calorimetry (ITC)	[7] [9]	
Micellar Molecular Weight	6,150 Da	Not specified	Not specified	[1] [7]

Experimental Protocols for CMC Determination

Accurate determination of the CMC is crucial for optimizing experimental protocols involving CHAPS. Several biophysical techniques can be employed for this purpose.

Surface Tensiometry

This classical method relies on the principle that the surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.

Methodology:

- **Solution Preparation:** Prepare a stock solution of CHAPS in the desired aqueous buffer. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
- **Measurement:** Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each dilution. Ensure the temperature is controlled and constant throughout the measurements.
- **Data Analysis:** Plot the surface tension as a function of the logarithm of the CHAPS concentration. The CMC is determined from the breakpoint in the curve, where the surface tension begins to plateau.

Fluorescence Spectroscopy using Pyrene Probe

This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Methodology:

- **Probe and Surfactant Preparation:** Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of CHAPS solutions in the desired aqueous buffer.
- **Sample Preparation:** Add a small aliquot of the pyrene stock solution to each CHAPS dilution. The final pyrene concentration should be low enough to avoid excimer formation.
- **Fluorescence Measurement:** Excite the pyrene probe at approximately 335 nm and record the emission spectrum.

- **Data Analysis:** Monitor the ratio of the intensities of the first and third vibronic peaks (I_1/I_3) of the pyrene emission spectrum. A significant decrease in the I_1/I_3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core. Plot the I_1/I_3 ratio against the CHAPS concentration. The CMC is determined from the inflection point of this plot.

Isothermal Titration Calorimetry (ITC)

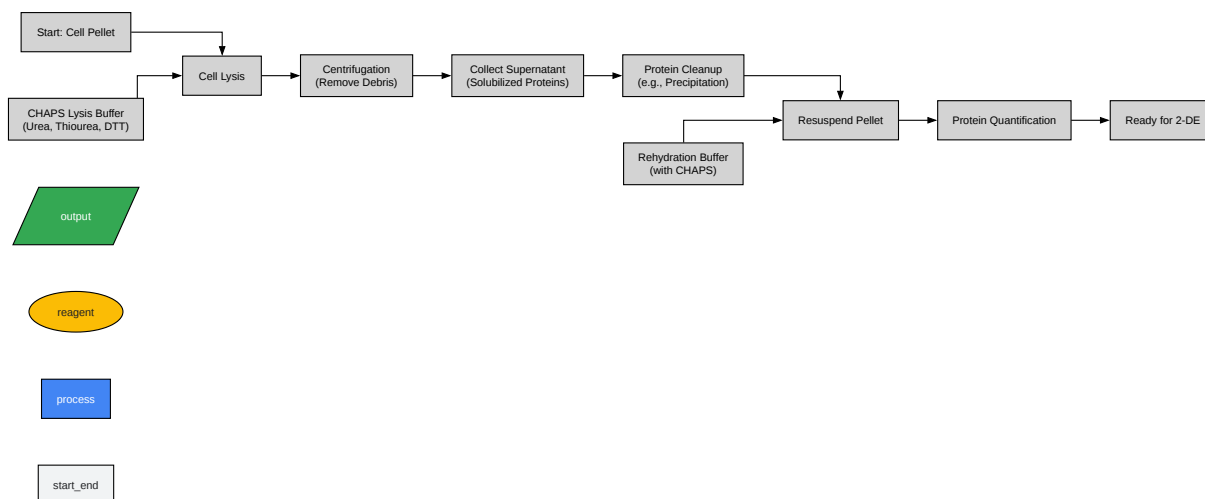
ITC directly measures the heat changes associated with micelle formation. It is a powerful technique that can also provide information on the enthalpy of micellization and the aggregation number.

Methodology:

- **Sample Preparation:** Prepare a concentrated solution of CHAPS (well above the CMC) in the desired buffer; this will be the titrant in the syringe. Fill the sample cell with the same buffer.
- **Titration:** Perform a series of small, sequential injections of the concentrated CHAPS solution into the buffer-filled cell while monitoring the heat evolved or absorbed.
- **Data Analysis:** The resulting thermogram will show a characteristic sigmoidal curve. The CMC is determined from the midpoint of the transition. The enthalpy of micellization can be calculated from the magnitude of the heat change.

Visualization of Experimental Workflow

A common application of CHAPS is in the extraction of proteins from cellular samples for subsequent analysis by two-dimensional gel electrophoresis (2-DE). The following diagram illustrates a typical workflow for this process.



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Caption: Workflow for CHAPS-based protein extraction for 2-D electrophoresis.

Conclusion

Understanding the critical micelle concentration of CHAPS is fundamental for its effective application in research and development. The CMC is not a fixed value but is influenced by environmental factors such as temperature and ionic strength. The experimental protocols described provide robust methods for determining the CMC in specific experimental setups. The zwitterionic and non-denaturing properties of CHAPS, coupled with its high CMC, make it

an indispensable tool for the solubilization and purification of membrane proteins, facilitating a wide range of downstream applications in proteomics and drug discovery.

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References

- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic characterization of 3-[(3-cholamidopropyl)-dimethylammonium]-1-propanesulfonate (CHAPS) micellization using isothermal titration calorimetry: temperature, salt, and pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. agscientific.com [agscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Total Protein Extraction and 2-D Gel Electrophoresis Methods for Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
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